molecular formula C23H29N5O3S B2479948 2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1115982-54-1

2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B2479948
CAS No.: 1115982-54-1
M. Wt: 455.58
InChI Key: WKZMYAXFFCFWRN-UHFFFAOYSA-N
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Description

2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound with a unique structure that combines elements of thiazole, pyrimidine, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-ethyl-6-methylphenyl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the thiazole and pyrimidine rings, followed by their fusion to form the thiazolo[4,5-d]pyrimidine core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative. Substitution reactions could result in a variety of products depending on the nature of the substituent introduced.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate the function of specific enzymes or pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It might find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-ethyl-6-methylphenyl)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2,5-dioxopyrrolidin-1-yl 3,3,3-trifluoropropanoate: This compound shares the pyrrolidinyl and dioxo functional groups but differs in its overall structure and properties.

  • **(S)-2,5-dioxopyrrolidin-1-yl 4,8,16,19,22-pentaoxo-6-(2-oxo-2-(2-(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)ethyl)amino)ethyl)-17-(3-oxo-3-(S)-4,11,15,22-tetraoxo-1,25-bis((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,23-bis(2-(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)-3,10,16,23-tetraazapentacosan-12-yl)amino)propyl)-1-(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)ethyl)-17-(3-oxo-3-(S)-4,11,15,22-tetraoxo-1,25-bis((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,23-bis(2-(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)-3,10,16,23-tetraazapentacosan-12-yl)amino)propyl)-1-(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)ethyl)-17-(3-oxo-3-(S)-4,11,15,22-tetraoxo-1,25-bis((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,23-bis(2-(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)-3,10,16,23-tetraazapentacosan-12-yl)amino)propyl)-1-(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)ethyl)-17-(3-oxo-3-(S)-4,11,15,22-tetraoxo-1,25-bis((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,23-bis(2-(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)-3,10,16,23-tetraazapentacosan-12-yl)amino)propyl)-1-(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)ethyl)-17-(3-oxo-3-(S)-4,11,15,22-tetraoxo-1,25-bis((2S,3S,4S,5S,6R)-3,4,

Properties

IUPAC Name

2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3S/c1-4-11-27-21(30)19-20(25-22(32-19)26-12-6-7-13-26)28(23(27)31)14-17(29)24-18-15(3)9-8-10-16(18)5-2/h8-10H,4-7,11-14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZMYAXFFCFWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=C(C=CC=C4CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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